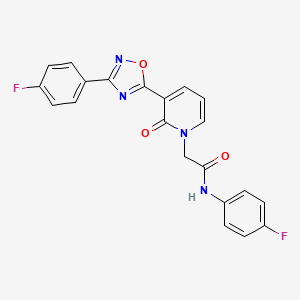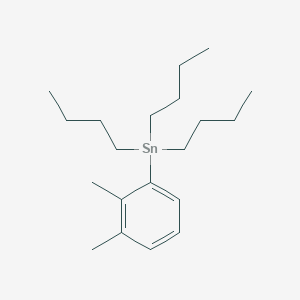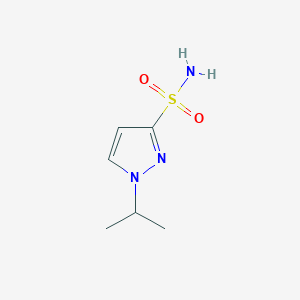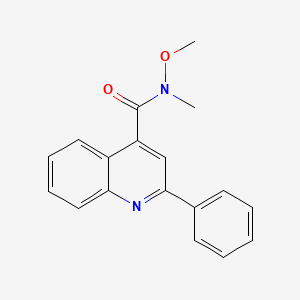![molecular formula C18H19N5O4S B2684862 N-((1-(3,4-二甲基苯基)-1H-四唑-5-基)甲基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺 CAS No. 941875-07-6](/img/structure/B2684862.png)
N-((1-(3,4-二甲基苯基)-1H-四唑-5-基)甲基)-2,3-二氢苯并[b][1,4]二噁烷-6-磺酰胺
货号 B2684862
CAS 编号:
941875-07-6
分子量: 401.44
InChI 键: RBPWSEMVWRIJQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms, and a benzo[b][1,4]dioxine ring, which is a type of aromatic ether .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring and the benzo[b][1,4]dioxine ring. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and benzo[b][1,4]dioxine rings would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The tetrazole ring is known to participate in a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学研究应用
烷基化和氧化研究
- 大冢 K.、竹江 K. 和秋叶 K.(1985 年)的一项研究探索了相关磺酰胺化合物的烷基化和氧化作用,深入了解了它们的化学反应性和结构特征,这对理解它们在科学研究中的应用至关重要 (Ohkata, Takee, & Akiba, 1985)。
结合研究
- Jun、H.、Mayer、R. T.、Himel、C. 和 Luzzi、L.(1971 年)使用荧光探针技术进行了一项研究,以了解磺酰胺化合物的结合特性,这对它们在生物化学和药理学中的潜在应用至关重要 (Jun, Mayer, Himel, & Luzzi, 1971)。
药理学评估
- Irshad、M.(2018 年)对 N-芳基-2,3-二氢苯并[1,4]二氧杂环-6-磺酰胺衍生物进行了药理学评估,证明了它们对某些酶的中等至良好的活性,这对它们的潜在治疗应用具有重要意义 (Irshad, 2018)。
合成和生物筛选
- Irshad、M.、Abbasi、M.、Rehman、A.、Siddiqui、S. Z.、Ali、M.、Ashraf、M.、Ismail、T.、Ahmad、I.、Hassan、S.、Lodhi、M. 和 Jamal、S. B.(2016 年)专注于乙基化磺酰胺的合成和生物筛选,深入了解它们的化学性质和潜在的生物活性 (Irshad et al., 2016)。
细胞毒性和酶抑制
- Kucukoglu、K.、Oral、F.、Aydin、T.、Yamali、C.、Algul、O.、Sakagami、H.、Gulcin、I.、Supuran、C. 和 Gul、H.(2016 年)探索了吡唑啉苯磺酰胺的细胞毒性和碳酸酐酶抑制活性,这可能对癌症研究和酶抑制研究产生影响 (Kucukoglu et al., 2016)。
氯磺化研究
- Cremlyn、R.、Bassin、J. P.、Farouk、S.、Potterton、M. 和 Mattu、T.(1992 年)研究了相关化合物的氯磺化,这对于了解它们的化学转化和在材料科学中的潜在应用非常重要 (Cremlyn et al., 1992)。
酶抑制研究
- Abbasi、M.、Riaz、S.、Rehman、A.、Siddiqui、S. Z.、Shah、S. A.、Ashraf、M.、Lodhi、M. 和 Khan、F.(2019 年)对具有苯并二氧杂环和乙酰胺部分的磺酰胺的酶抑制潜力进行了研究,这对它们的潜在治疗应用至关重要 (Abbasi et al., 2019)。
毒蕈碱拮抗剂合成
- Evans、P.、Lee、A. T. L. 和 Thomas、E. J.(2008 年)描述了一种化合物的合成,用于评估其作为毒蕈碱拮抗剂,突出了此类磺酰胺衍生物的潜在药学应用 (Evans, Lee, & Thomas, 2008)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-12-3-4-14(9-13(12)2)23-18(20-21-22-23)11-19-28(24,25)15-5-6-16-17(10-15)27-8-7-26-16/h3-6,9-10,19H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPWSEMVWRIJQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看


![3-[(Benzyloxy)methyl]oxetane-3-carbonitrile](/img/structure/B2684784.png)
![6-(pyridin-3-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2684785.png)


![Oxiran-2-yl-[4-[[2-(trifluoromethyl)phenoxy]methyl]piperidin-1-yl]methanone](/img/structure/B2684788.png)
![2-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/no-structure.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2684792.png)



![4-(2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzamide](/img/structure/B2684799.png)
